Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of 5-amino-1H-pyrazole-3-carboxylate with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as acetic acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into its reduced forms using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions often conducted under reflux conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .
Scientific Research Applications
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties
Mechanism of Action
The mechanism of action of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
- Ethyl 5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 7-difluoromethylpyrazolo[1,5-a]pyrimidine
- 5-difluoromethylpyrazolo[1,5-a]pyrimidine
Comparison: Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate stands out due to its specific methyl substitution at the 7-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different photophysical properties and enzyme inhibitory activities, making it a unique candidate for various applications .
Properties
IUPAC Name |
ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)13-9(12-8)4-5-11-13/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUUJUPNKVHGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=NN2C(=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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